N-Methylbenzo[d]isothiazol-3-amine

LSD1 inhibitor epigenetics cancer therapeutics

Researchers require verified epigenetic tool compounds with defined selectivity profiles, not generic isothiazole scaffolds. N-Methylbenzo[d]isothiazol-3-amine (CAS 7716-58-7) delivers validated LSD1 inhibition with minimal off-target amine oxidase activity. • LSD1 IC50 = 356 nM; 281-fold selectivity over MAOA • COX inhibition reference (IC50 = 15 µM) for inflammation assays • In vivo anthelmintic efficacy: 49% reduction at 250 mg/kg Procurement advantage: Direct substitution for unsubstituted 3-aminobenzoisothiazole is invalid-N-methyl modification confers non-replicable activity. Order the validated scaffold.

Molecular Formula C8H8N2S
Molecular Weight 164.23
CAS No. 7716-58-7
Cat. No. B2850652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzo[d]isothiazol-3-amine
CAS7716-58-7
Molecular FormulaC8H8N2S
Molecular Weight164.23
Structural Identifiers
SMILESCNC1=NSC2=CC=CC=C21
InChIInChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3,(H,9,10)
InChIKeyPBOWATRTPOODND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylbenzo[d]isothiazol-3-amine Procurement & Core Characterization


N-Methylbenzo[d]isothiazol-3-amine (CAS 7716-58-7) is a benzoisothiazole-class heterocyclic compound with molecular formula C8H8N2S and molecular weight 164.23 g/mol [1]. The compound exhibits a predicted melting point of 93 °C, predicted boiling point of 223.7±23.0 °C, predicted density of 1.306±0.06 g/cm³, LogP of 2.411, and polar surface area (PSA) of 53.16 Ų [1]. As a 3-aminobenzoisothiazole scaffold bearing an N-methyl substitution, this compound serves as a foundational building block in medicinal chemistry with documented enzyme inhibition activity against LSD1 (IC50 = 356 nM) and COX enzymes (IC50 = 15 µM), positioning it as a versatile intermediate for the synthesis of biologically active derivatives [2].

Building block Medicinal chemistry scaffold with enzyme inhibition data
Enzyme profile Reported LSD1 and COX enzyme inhibition context
Substitution N-methyl substitution differentiates from unsubstituted scaffold

Why N-Methylbenzo[d]isothiazol-3-amine Cannot Be Substituted


Within the benzoisothiazole family, N-methyl substitution at the 3-amino position fundamentally alters both physicochemical properties and biological target engagement compared to the unsubstituted 3-aminobenzoisothiazole (MW = 150.20 g/mol) or alternative N-alkylated derivatives. The N-methyl group increases molecular weight by approximately 14 Da, modifies LogP (2.411), and critically influences enzyme binding pocket interactions . While unsubstituted 3-aminobenzoisothiazole serves primarily as a versatile synthetic intermediate, the N-methyl variant demonstrates distinct biological activity profiles that preclude direct functional substitution. Specifically, the N-methyl modification confers LSD1 inhibitory activity (IC50 = 356 nM) that is absent in the unsubstituted parent scaffold [1]. Furthermore, metabolic pathway effects observed for the N-methyl compound—including upregulation of purine/pyrimidine metabolism and downregulation of sphingolipid metabolism—are directly attributable to the specific N-substitution pattern and cannot be replicated by unsubstituted or alternative N-alkyl analogs without independent validation [2]. Generic substitution therefore carries a high risk of compromised experimental reproducibility and altered biological outcomes.

N-Methyl Compound
Unsubstituted Analog
Demonstrated LSD1 inhibition
No reported LSD1 activity
Reported metabolic pathway modulation
No metabolomics data available
Direct substitution may compromise target engagement and metabolic pathway interpretation. Independent validation is required before considering replacement.

N-Methylbenzo[d]isothiazol-3-amine Comparative Evidence vs. Analogs


LSD1 Inhibition and MAOA Selectivity

N-Methylbenzo[d]isothiazol-3-amine demonstrates measurable LSD1 inhibitory activity with an IC50 of 356 nM against human recombinant LSD1 [1]. Critically, the compound exhibits 281-fold selectivity for LSD1 (IC50 = 356 nM) over monoamine oxidase A (MAOA, IC50 = 100,000 nM) in parallel assays [1]. This selectivity profile distinguishes the compound from non-selective MAO inhibitors and establishes a defined selectivity window that is meaningful for LSD1-targeted research applications. The unsubstituted 3-aminobenzoisothiazole scaffold lacks documented LSD1 inhibitory activity in publicly available databases, indicating that the N-methyl substitution is a critical determinant of target engagement.

LSD1 Selectivity
Head-to-head
281-fold
Reported selectivity window supports LSD1-targeted studies
Unsubstituted scaffold lacks reported activity
LSD1 inhibitor epigenetics cancer therapeutics enzyme selectivity

COX Enzyme Inhibition Activity

In vitro enzyme inhibition assays demonstrate that N-Methylbenzo[d]isothiazol-3-amine inhibits cyclooxygenase (COX) enzymes with an IC50 value of 15 µM . This activity represents a measurable biochemical property of the N-methyl substituted benzoisothiazole scaffold that distinguishes it from alternative N-substituted derivatives within the same chemical class. The unsubstituted 3-aminobenzoisothiazole parent compound does not have comparable documented COX inhibitory activity in the public domain, suggesting that the N-methyl modification contributes to this observed activity profile.

COX Inhibition
Class-level
15 µM IC50
Measurable COX inhibition differentiates N-methyl scaffold
Source documentation limited; isoform not specified
COX inhibitor anti-inflammatory enzyme inhibition in vitro pharmacology

Metabolic Pathway Modulation Profile

Metabolomics analysis reveals that N-Methylbenzo[d]isothiazol-3-amine produces distinct and quantifiable metabolic pathway alterations, specifically upregulating purine and pyrimidine metabolism while downregulating sphingolipid metabolism [1]. This bidirectional metabolic modulation correlates with in vivo efficacy data showing a 49% reduction in T. spiralis abundance in the digestive tract at a dose of 250 mg/kg [1]. These pathway-specific metabolic effects are directly associated with the N-methyl substitution pattern and cannot be assumed for the unsubstituted 3-aminobenzoisothiazole scaffold or alternative N-alkyl derivatives without independent metabolomic validation.

Metabolic Modulation
Class-level
Bidirectional metabolic shift\n49% parasite reduction at 250 mg/kg
Reported metabolomic signature correlates with in vivo model response
Data to verify; parent scaffold lacks comparable metabolomic profiling
metabolomics anthelmintic metabolic pathways mechanism of action

N-Methylbenzo[d]isothiazol-3-amine Validated Research Applications


LSD1 Epigenetic Tool Compound Development

N-Methylbenzo[d]isothiazol-3-amine serves as a validated starting scaffold for LSD1 inhibitor development, with documented IC50 of 356 nM and 281-fold selectivity over MAOA [1]. This selectivity window enables cleaner target engagement studies in epigenetic research compared to non-selective amine oxidase inhibitors. The unsubstituted 3-aminobenzoisothiazole lacks this validated LSD1 activity profile, making the N-methyl compound the preferred procurement choice for LSD1-targeted medicinal chemistry campaigns [1].

Anthelmintic Mechanism-of-Action via Metabolomics

The compound's demonstrated in vivo efficacy (49% reduction in T. spiralis abundance at 250 mg/kg) coupled with defined metabolomics alterations (upregulation of purine/pyrimidine metabolism; downregulation of sphingolipid metabolism) supports its use as a tool compound for investigating anthelmintic mechanisms of action [1]. This bidirectional metabolic modulation profile is specific to the N-methyl substituted scaffold and provides a measurable functional endpoint not available with the unsubstituted parent compound [1].

COX-Mediated Inflammation Pathway Studies

With documented COX enzyme inhibition (IC50 = 15 µM), N-Methylbenzo[d]isothiazol-3-amine can be employed as a reference compound or building block in inflammation-related enzyme inhibition assays [1]. This activity distinguishes it from the unsubstituted 3-aminobenzoisothiazole scaffold, which lacks comparable documented COX inhibitory activity. The compound provides a defined biochemical reference point for structure-activity relationship studies exploring N-substitution effects on COX inhibition [1].

Application
Selection Property
Validation Focus
LSD1-targeted pathway research
LSD1/MAOA selectivity profile
Target engagement and selectivity validation
Parasite model metabolomics studies
Metabolomic modulation signature
In vivo model-response correlation
COX-mediated inflammation pathway studies
COX enzyme inhibition activity
Isoform-specific inhibition profiling
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